Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate
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Description
“Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It has a molecular weight of 404.31 . This compound is often used in the field of chemistry as an intermediate in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . This structure is attached to a piperidine ring via a methylene bridge . The piperidine ring is further substituted with a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a complex structure, which includes a dioxaborolane ring and a piperidine ring . The exact physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the available literature.Scientific Research Applications
Synthesis and Intermediate Roles
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate is a significant compound in the synthesis of biologically active compounds, including anticancer drugs and potential treatments for depression and cerebral ischemia. This compound serves as an important intermediate in various synthetic processes, highlighting its role in advancing medicinal chemistry.
Synthesis of Biologically Active Compounds : This chemical has been synthesized as an intermediate in the production of crizotinib, a drug used in cancer treatment. The synthesis process involves several steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the compound's utility in creating complex molecules with potential therapeutic applications (Kong et al., 2016).
Role in Anticancer Drug Synthesis : It also serves as an intermediate for small molecule anticancer drugs. A synthesis method was established yielding high purity tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, further emphasizing the compound's significance in the development of novel cancer therapeutics (Zhang et al., 2018).
Pharmacological Core Synthesis : Additionally, its chemistry involving a second nitrogen atom on the N-tert-butyl piperazine substructure facilitates the creation of pharmacologically useful cores, underscoring the compound's versatility in drug design and synthesis (Gumireddy et al., 2021).
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSHFDGCMCHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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